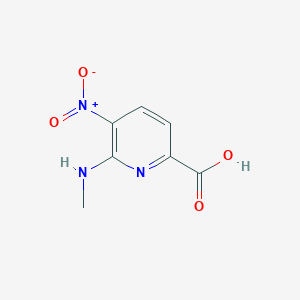

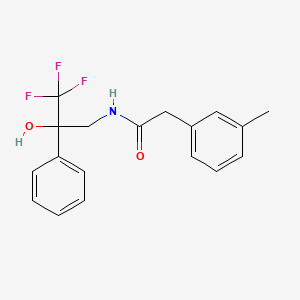

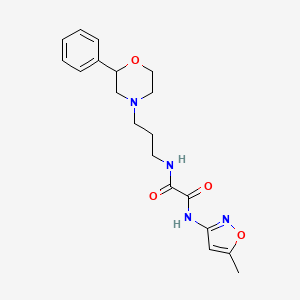

1-(1H-苯并咪唑-2-基)-5-甲基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

Benzimidazoles can be synthesized through various methods. For instance, a Pd(II) complex with (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (BIPM) was prepared by reaction of palladium acetate with BIPM in a 1:1 molar ratio .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

Benzimidazoles can react with various free radicals . The relative radical scavenging ability of benzimidazole derivatives showed a good correlation to the experimentally observed trends .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .科学研究应用

DNA 旋转酶抑制剂

与苯并咪唑的结构家族相关的吡啶并[1,6-a]苯并咪唑已被确定为一类新的 DNA 旋转酶抑制剂。这一发现为开发抗菌剂开辟了新的途径,超越了目前使用的 4-喹诺酮和 1,8-萘啶-4-酮-3-羧酸,展示了苯并咪唑衍生物在对抗细菌感染中的治疗潜力 (Hubschwerlen 等人,1992 年)。

有机合成方法

已经开发出使用多磷酸合成 2-取代苯并咪唑的创新方法。这些方法突出了苯并咪唑衍生物在合成复杂有机分子中的化学多功能性和适用性,这可以作为进一步药理学研究的基础 (Alcalde 等人,1992 年)。

新型化合物合成

对独特取代的 3-氧代-1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑-1-甲酰胺的合成研究证明了创造新的生物活性分子的潜力。在一锅反应中利用双功能起始原料展示了正在探索的创新方法,以扩展苯并咪唑衍生物的化学空间 (Ghandi 等人,2010 年)。

抗癌研究

具有苯并咪唑-吡唑杂化物的有机金属配合物的开发为它们作为抗癌剂的潜在用途提供了见解。这些研究不仅有助于我们了解癌症的分子基础,还突出了此类化合物在设计新疗法中的治疗潜力 (Stepanenko 等人,2011 年)。

抗菌和抗真菌活性

基于吡唑的药物分子对细菌 DNA 旋转酶及其抗菌和抗真菌活性的探索证明了苯并咪唑和吡唑衍生物的药用应用。这项研究强调了这些化合物在开发新的抗生素和抗真菌剂以解决耐药菌株方面的潜力 (Shubhangi 等人,2019 年)。

作用机制

未来方向

Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are many papers and reviews on the topic, such as the one on lanthanide complexes by Cruz-Navarro et al., by Hernández-Romero et al. on first-row transition metal complexes, and Suarez-Moreno et al. on second- and third-row transition metal complexes .

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-8(11(17)18)6-13-16(7)12-14-9-4-2-3-5-10(9)15-12/h2-6H,1H3,(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNMBIXTDLCXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NC3=CC=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)

![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)

![N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide](/img/structure/B2643394.png)

![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide](/img/structure/B2643401.png)